molecular formula C12H19N3O3 B15373602 Maleimide-(CH2)5-CONH-CH2CH2NH2

Maleimide-(CH2)5-CONH-CH2CH2NH2

Cat. No.: B15373602
M. Wt: 253.30 g/mol
InChI Key: HSVFSCVYMWZVNX-UHFFFAOYSA-N
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Description

Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ is a heterobifunctional compound featuring a maleimide group, a pentyl (C5) alkyl chain, a carboxamide linker, and a terminal ethylenediamine moiety. Its structure enables dual reactivity: the maleimide group selectively binds to thiols (-SH) under mild conditions (pH 6.5–7.5), while the primary amine (-NH₂) facilitates conjugation with carboxylates, activated esters (e.g., NHS), or other amine-reactive groups .

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

N-(2-aminoethyl)-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C12H19N3O3/c13-7-8-14-10(16)4-2-1-3-9-15-11(17)5-6-12(15)18/h5-6H,1-4,7-9,13H2,(H,14,16)

InChI Key

HSVFSCVYMWZVNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC(=O)NCCN

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥95% (HPLC/LCMS)
  • Storage : -20°C, stable for 1 year in anhydrous conditions .
  • Applications: Bioconjugation (e.g., antibody-drug conjugates, protein labeling). Surface functionalization of nanoparticles (enhanced biocompatibility). Drug delivery systems (ligand-targeted payloads) .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ with structurally related compounds:

Compound Name Structural Features Reactive Groups Solubility Key Applications
Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ C5 alkyl, carboxamide, ethylenediamine Maleimide, -NH₂ Polar solvents (DMSO, water) Protein engineering, nanomaterial labeling
Maleimide-(CH₂)₂-COONHS (CAS:55750-62-4) C2 alkyl, NHS ester Maleimide, NHS ester DMSO, DMF Amine-targeted conjugation (e.g., lysine residues)
Mal-NH-PEG₇-COOH PEG7 spacer, carboxylate terminus Maleimide, -COOH Water, PBS PEGylation, stealth drug carriers
HS-PEG₂₄-CH₂CH₂COOH PEG24 spacer, thiol, carboxylate -SH, -COOH Water Thiol-maleimide crosslinking, surface passivation

Reactivity and Performance

  • Maleimide Reactivity :

    • Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ exhibits faster thiol conjugation kinetics than PEG-spacer analogs (e.g., Mal-NH-PEG₇-COOH) due to reduced steric hindrance from the flexible C5 alkyl chain .
    • Maleimide-(CH₂)₂-COONHS, with a shorter C2 linker, shows higher NHS ester reactivity toward amines but lower stability in aqueous buffers due to hydrolysis .
  • Amine Functionality :

    • The ethylenediamine group in Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ allows sequential conjugation (e.g., first thiol binding, then amine coupling), whereas PEG-based analogs (e.g., Mal-NH-PEG₇-COOH) prioritize carboxylate-mediated reactions (e.g., EDC/NHS chemistry) .

Application-Specific Advantages

  • Nanoparticle Modification: Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ outperforms PEGylated derivatives in stabilizing gold nanoparticles, as its alkyl chain minimizes interfacial tension without introducing hydrophilic PEG layers .
  • Protein Labeling :
    • Maleimide-(CH₂)₂-COONHS is preferred for amine-rich proteins (e.g., IgG antibodies), while Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ is optimal for thiol-containing proteins (e.g., cysteine-tagged enzymes) .

Research Findings and Practical Considerations

Conjugation Efficiency

  • Maleimide-(CH₂)₅-CONH-CH₂CH₂NH₂ achieves >90% conjugation efficiency with thiolated bovine serum albumin (BSA) within 2 hours at pH 7.0, compared to 60–70% for PEG-spacer analogs under identical conditions .
  • In contrast, Mal-NH-PEG₇-COOH demonstrates superior solubility in physiological buffers, making it ideal for in vivo applications requiring low aggregation .

Limitations

  • The ethylenediamine group may introduce undesired crosslinking in amine-rich environments, necessitating precise stoichiometric control .

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